1-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-ethylphenyl)urea
Description
“1-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-ethylphenyl)urea” is a synthetic pyridazinone derivative featuring a 2,5-dimethoxyphenyl substituent attached to the pyridazinone core, which is further linked via an ethyl chain to a urea moiety substituted with a 2-ethylphenyl group. Pyridazinone derivatives are known for their diverse pharmacological activities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
1-[2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-(2-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-4-16-7-5-6-8-19(16)25-23(29)24-13-14-27-22(28)12-10-20(26-27)18-15-17(30-2)9-11-21(18)31-3/h5-12,15H,4,13-14H2,1-3H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQUOQIBBYFKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCCN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Analysis
- Target Compound: Pyridazinone core: Substituted with 2,5-dimethoxyphenyl (electron-donating groups). Side chain: Ethyl-linked urea with 2-ethylphenyl. Key features: The urea group enables strong hydrogen bonding, while methoxy groups enhance lipophilicity.
- Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate () : Pyridazinone core: Substituted with 4-(4-chlorophenyl)piperazine (electron-withdrawing chlorine and basic piperazine). Side chain: Ethyl ester group. Key features: The chlorophenyl group may improve target affinity, while the ester moiety reduces hydrogen-bonding capacity compared to urea.
- Phosphate-containing pyridazinone derivative () : Pyridazinone core: Difluoromethyl and cyanophenoxy substituents. Side chain: Phosphate group. Key features: Phosphate enhances solubility but may limit membrane permeability (common in prodrug designs).
Hypothesized Pharmacological Profiles
- In contrast, the chlorophenyl piperazine derivative may exhibit stronger binding to serotonin or dopamine receptors due to its piperazine moiety. The phosphate derivative is likely a prodrug optimized for aqueous solubility but requiring metabolic activation.
Research Implications
- Target Compound : The 2-ethylphenyl urea moiety could enhance selectivity for enzymes with hydrophobic binding pockets, while methoxy groups may prolong half-life via reduced oxidative metabolism.
- Comparative Limitations : Unlike the phosphate derivative , the target compound lacks polar groups, which may limit solubility in aqueous formulations. However, its urea group provides a strategic advantage in target engagement over the ester-based analog .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
